molecular formula C18H15ClN2O2 B035350 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid CAS No. 108446-79-3

3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid

Cat. No. B035350
M. Wt: 326.8 g/mol
InChI Key: VMLJRLMYIOMLFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid and its derivatives involves regiospecific processes, where the identification of the regioisomer is achieved through spectroscopic techniques, with single-crystal X-ray analysis providing unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009). Another synthesis route involves the cyclization and oxidation from 4-chlorophenylhydrazine to produce 1-(4-Chlorophenyl)-3-hydroxypyrazole, a related compound, showcasing the versatility in synthetic approaches for these molecules (Zheng-hu, 2015).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by their crystallization behavior and the formation of hydrogen-bonded dimers typical of carboxylic acid groups in the solid state. The conformational differences between the rings contribute to the molecular uniqueness (Kumarasinghe, Hruby, & Nichol, 2009). Additionally, X-ray diffraction techniques and density functional theory (DFT) have been employed to optimize the molecular structures, revealing significant insights into the geometrical framework of these molecules (Șahin et al., 2011).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including interactions with primary amines, sodium polysulfide, and sodium azide, yielding diverse products. The reactions highlight the compound's versatility and potential for further chemical modifications (Eid & Lewis, 1983).

Physical Properties Analysis

The physical properties, such as crystallization behavior and hydrogen bonding patterns, are crucial for understanding the compound's stability and potential for forming supramolecular structures. These aspects are influenced by the compound's molecular structure and the environmental conditions during crystallization (Kumarasinghe, Hruby, & Nichol, 2009).

Scientific Research Applications

Chlorogenic Acid (CGA) Research Applications

  • Pharmacological Review : CGA, a phenolic compound, has been extensively studied for its therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. It has potential applications in treating metabolic disorders like diabetes and obesity due to its ability to modulate lipid and glucose metabolism (Naveed et al., 2018).

Chlorophenols Environmental Impact

  • Emission and Aquatic Toxicity : The environmental impact of chlorophenols, compounds structurally related to chlorinated phenyl groups, has been evaluated. These compounds exhibit moderate toxic effects on mammalian and aquatic life and have been studied for their persistence and bioaccumulation potential, suggesting a need for further research into their environmental behaviors and degradation pathways (Krijgsheld & Gen, 1986).

Pesticide Industry Wastewater Treatment

  • Treatment and Biodegradation : Studies on the treatment of wastewater from the pesticide industry have shown the effectiveness of biological processes and granular activated carbon in removing toxic pollutants, including chlorophenyl derivatives. This research area highlights the potential for microbial biodegradation as a means to mitigate the environmental impact of chlorophenyl-based compounds (Goodwin et al., 2018).

Synthesis and Biological Properties of Phosphorylated Derivatives

  • Chemical Synthesis : Research into the synthesis and biological properties of phosphorylated derivatives of azoles, including those with chlorophenyl groups, indicates potential for developing compounds with various biological activities. This area of study may offer insights into the synthesis and application of complex molecules like "3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid" (Abdurakhmanova et al., 2018).

properties

IUPAC Name

3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-7,9-10,12H,8,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLJRLMYIOMLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546069
Record name 3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid

CAS RN

108446-79-3
Record name 3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108446-79-3
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Synthesis routes and methods

Procedure details

A mixture of the corresponding acrylic acid derivative of Example 5 (1.0 g.) and palladium-on-charcoal (0.25 g. of 10%) in ethanol (50 ml.) was shaken in an atmosphere of hydrogen until uptake of hydrogen had ceased. Removal of the catalyst by filtration, evaporation of the filtrate and recrystallisation of the residue gave 0.25 g. of the title compound.
Quantity
1 g
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50 mL
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Reaction Step One
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0.25 g
Type
catalyst
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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